molecular formula C6H11ClO4S2 B13207424 2-Methanesulfonylcyclopentane-1-sulfonyl chloride

2-Methanesulfonylcyclopentane-1-sulfonyl chloride

Cat. No.: B13207424
M. Wt: 246.7 g/mol
InChI Key: BLDBZFIZRZJKLL-UHFFFAOYSA-N
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Description

2-Methanesulfonylcyclopentane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₆H₁₁ClO₄S₂. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid that is soluble in polar organic solvents but reacts with water, alcohols, and many amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methanesulfonylcyclopentane-1-sulfonyl chloride can be synthesized through several methods. One common method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction parameters. The use of thionyl chloride or phosgene as chlorinating agents is common, and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonylcyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonates, and various sulfene derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Methanesulfonylcyclopentane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methanesulfonylcyclopentane-1-sulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH₃SO₂⁺” synthon, which can react with nucleophiles to form various products. The formation of sulfene intermediates is a key step in many of its reactions, and these intermediates can undergo further transformations to yield a wide range of products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methanesulfonylcyclopentane-1-sulfonyl chloride is unique due to the presence of both a methanesulfonyl group and a cyclopentane ring. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis. Its ability to form sulfene intermediates and participate in a wide range of chemical reactions sets it apart from other sulfonyl chlorides .

Properties

Molecular Formula

C6H11ClO4S2

Molecular Weight

246.7 g/mol

IUPAC Name

2-methylsulfonylcyclopentane-1-sulfonyl chloride

InChI

InChI=1S/C6H11ClO4S2/c1-12(8,9)5-3-2-4-6(5)13(7,10)11/h5-6H,2-4H2,1H3

InChI Key

BLDBZFIZRZJKLL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CCCC1S(=O)(=O)Cl

Origin of Product

United States

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